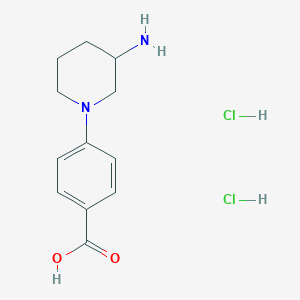![molecular formula C11H13ClFNO B2642354 2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide CAS No. 750599-03-2](/img/structure/B2642354.png)
2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C11H13ClFNO and its molecular weight is 229.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Manolov et al. (2020) described the synthesis of a compound with a structure similar to Brequinar, used in SARS-CoV-2 treatment trials, demonstrating the potential for designing new therapeutic agents based on the modification of the chemical structure of related compounds (Manolov, Ivanov, & Bojilov, 2020).
Solubility Studies
- Research by Pascual et al. (2017) focused on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures, providing important data for the formulation and processing of related chemical entities (Pascual, Donnellan, Glennon, Kamaraju, & Jones, 2017).
Pharmacokinetics and Metabolism
- Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator, offering insights into the molecular properties and metabolic profile of propanamide derivatives in preclinical studies (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Potential Antitumour Properties
- A comparative study of palladium(II) and platinum compounds derived from chloro and orotic acid by Butour et al. (1997) investigated their interactions with DNA in vitro, correlating with antitumoral activity, thus highlighting the therapeutic potential of these compounds against cancer (Butour, Wimmer, Wimmer, & Castan, 1997).
Analytical Characterizations
- Dybek et al. (2019) reported on the syntheses and analytical characterizations of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, emphasizing the importance of analytical techniques in identifying and characterizing new psychoactive substances and their potential effects (Dybek, Wallach, Kavanagh, Colestock, Filbman, Dowling, Westphal, Elliott, Adejare, & Brandt, 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-7(12)11(15)14-8(2)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXFVUJDOHMVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642272.png)
![3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole](/img/structure/B2642273.png)
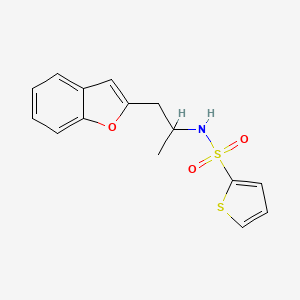
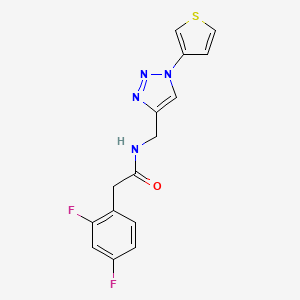
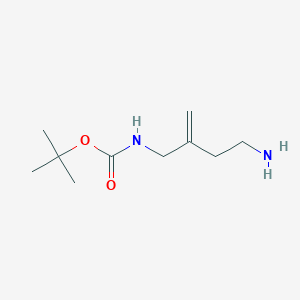
![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2642282.png)
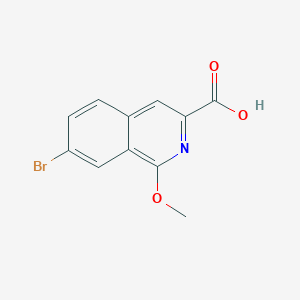
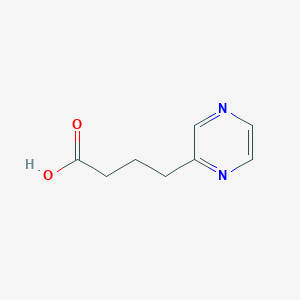
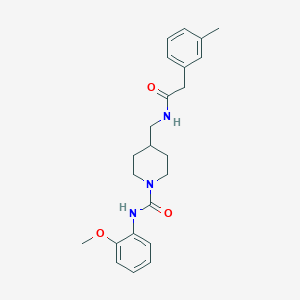
![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)
![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)
![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)
